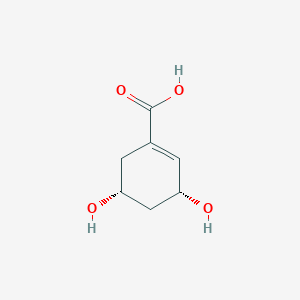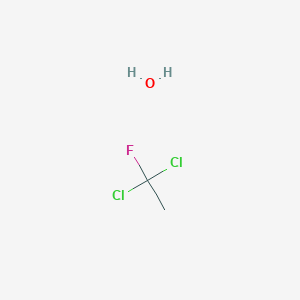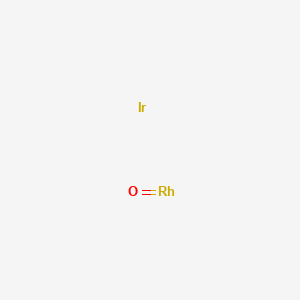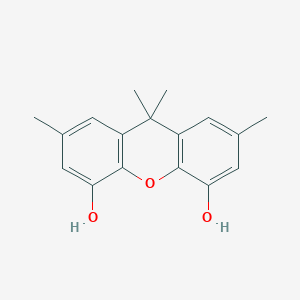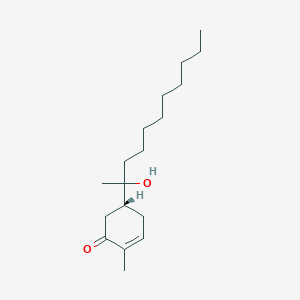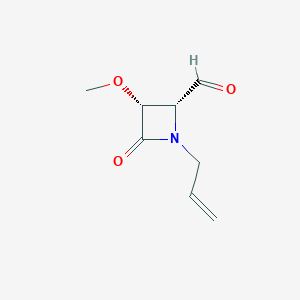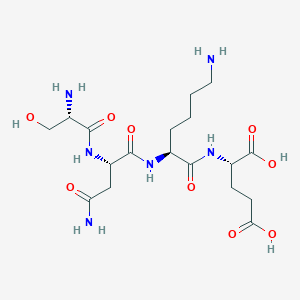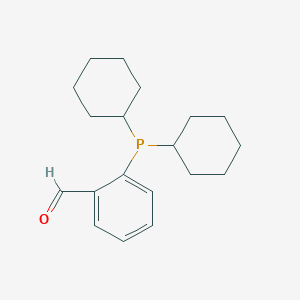
Benzaldehyde, 2-(dicyclohexylphosphino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-(dicyclohexylphosphino)-: is an organic compound with the molecular formula C19H27OP. It is a derivative of benzaldehyde where a dicyclohexylphosphino group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(dicyclohexylphosphino)- typically involves the reaction of benzaldehyde with dicyclohexylphosphine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 2-(dicyclohexylphosphino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Benzaldehyde, 2-(dicyclohexylphosphino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dicyclohexylphosphino group, which can act as a directing group in certain reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Benzaldehyde, 2-(dicyclohexylphosphino)- to the corresponding carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to the corresponding alcohol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which Benzaldehyde, 2-(dicyclohexylphosphino)- exerts its effects involves its interaction with molecular targets and pathways. The dicyclohexylphosphino group can interact with enzymes and proteins, affecting their function. In biological systems, it can disrupt cellular processes by targeting specific pathways, such as the antioxidation pathway in fungi . This disruption can lead to the inhibition of fungal growth and other biological effects .
Comparaison Avec Des Composés Similaires
Benzaldehyde: The parent compound, which lacks the dicyclohexylphosphino group.
Benzaldehyde, 2-(diphenylphosphino)-: A similar compound where the dicyclohexylphosphino group is replaced with a diphenylphosphino group.
Uniqueness: Benzaldehyde, 2-(dicyclohexylphosphino)- is unique due to the presence of the dicyclohexylphosphino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in coordination chemistry and catalysis, where the steric and electronic effects of the dicyclohexylphosphino group play a crucial role .
Propriétés
Numéro CAS |
226089-17-4 |
|---|---|
Formule moléculaire |
C19H27OP |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-dicyclohexylphosphanylbenzaldehyde |
InChI |
InChI=1S/C19H27OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h7-9,14-15,17-18H,1-6,10-13H2 |
Clé InChI |
WXQGVGFZNLXLAX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
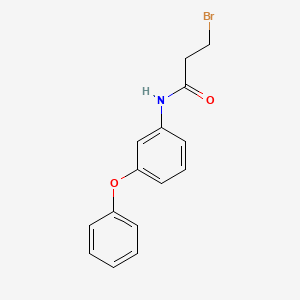

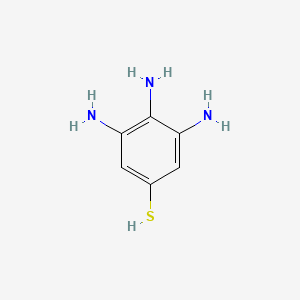
![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)

